molecular formula C22H28N2O3S2 B11347754 1-(benzylsulfonyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}piperidine-4-carboxamide

1-(benzylsulfonyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}piperidine-4-carboxamide

Cat. No.: B11347754
M. Wt: 432.6 g/mol
InChI Key: PUOUMFKRFBOGGA-UHFFFAOYSA-N
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Description

N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its structure includes a piperidine ring, a phenylmethanesulfonyl group, and a 4-methylphenylsulfanyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methylthiophenol with 2-bromoethylamine to form 2-[(4-methylphenyl)sulfanyl]ethylamine. This intermediate is then reacted with 1-phenylmethanesulfonylpiperidine-4-carboxylic acid chloride under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the phenylmethanesulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified phenylmethanesulfonyl derivatives.

    Substitution: Various substituted piperidine and phenyl derivatives.

Scientific Research Applications

N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation by decreasing the production of prostaglandins. The sulfanyl and sulfonyl groups play a crucial role in its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenyl)sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
  • 4-Methyl-N-{2-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)disulfanyl]phenyl}benzenesulfonamide

Uniqueness

N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H28N2O3S2

Molecular Weight

432.6 g/mol

IUPAC Name

1-benzylsulfonyl-N-[2-(4-methylphenyl)sulfanylethyl]piperidine-4-carboxamide

InChI

InChI=1S/C22H28N2O3S2/c1-18-7-9-21(10-8-18)28-16-13-23-22(25)20-11-14-24(15-12-20)29(26,27)17-19-5-3-2-4-6-19/h2-10,20H,11-17H2,1H3,(H,23,25)

InChI Key

PUOUMFKRFBOGGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCCNC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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